molecular formula C4H4F2N2O B1460312 1-(difluoromethyl)-1H-pyrazol-4-ol CAS No. 2098115-43-4

1-(difluoromethyl)-1H-pyrazol-4-ol

Cat. No. B1460312
M. Wt: 134.08 g/mol
InChI Key: NDGHCZUKJTVODX-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-1H-pyrazol-4-ol” is a chemical compound that contains a pyrazole ring with a difluoromethyl group attached to it . It is a type of organofluorine compound, which are widely used in various fields such as pharmaceuticals, agrochemicals, and material science .


Synthesis Analysis

The synthesis of difluoromethyl compounds, including “1-(difluoromethyl)-1H-pyrazol-4-ol”, has been a topic of interest in recent years. One method involves the use of photoredox catalysis for the synthesis of N-CF2H compounds . Another method involves the use of palladium-catalyzed SN2’-type substitution reaction of difluoromethylated allylic phosphates with 1,3-dicarbonyl compounds and imides .


Molecular Structure Analysis

The molecular structure of “1-(difluoromethyl)-1H-pyrazol-4-ol” is characterized by a pyrazole ring with a difluoromethyl group attached to it. The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “1-(difluoromethyl)-1H-pyrazol-4-ol” are typically characterized by the formation of C–CF2H bonds. For instance, direct C–H difluoromethylation of heterocycles via organic photoredox catalysis has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(difluoromethyl)-1H-pyrazol-4-ol” are largely determined by the presence of the difluoromethyl group and the pyrazole ring. The difluoromethyl group is a lipophilic hydrogen bond donor, which can modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic analogues, such as pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, involves reactions of 2-pyrazolin-5-ones with halopyridinecarbonyl chlorides. This method, utilizing compounds like 1H-pyrazol-5-ols, represents an efficient approach to constructing complex heterocyclic structures, which are integral in medicinal chemistry for their potential biological activities (Eller et al., 2006).

Tautomerism Studies

Research on the tautomerism of pyrazolone derivatives, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, reveals significant insights into the structural dynamics of these compounds. Understanding the tautomeric forms, which involve 1H-pyrazol-3-ols, is essential for elucidating their chemical behavior and potential applications in drug design (Arbačiauskienė et al., 2018).

Cross-Coupling Reactions

1-Phenyl-1H-pyrazol-3-ol serves as a versatile synthon in Pd-catalyzed cross-coupling reactions, enabling the synthesis of functionally substituted 1-phenyl-1H-pyrazoles. These reactions underscore the importance of pyrazol-3-ol derivatives in constructing pharmacophore models for drug development and organic synthesis (Arbačiauskienė et al., 2009).

Antimicrobial Activity

The synthesis of novel difluoromethylated indol-2-ones, incorporating 1H-pyrazol-4-yl groups, and their evaluation for antimicrobial activities highlights the potential of these compounds in developing new antimicrobial agents. The structural motifs derived from 1H-pyrazol-4-ols are instrumental in the exploration of new therapeutic agents (Chundawat et al., 2016).

Photophysical Properties

Studies on Pt(II) complexes with pyrazolates, including those derived from 1H-pyrazol-4-ol structures, focus on their photophysical properties for applications in organic light-emitting diodes (OLEDs). These investigations contribute to the development of materials for advanced optoelectronic devices (Huang et al., 2013).

Future Directions

The field of organofluorine chemistry, including the study of “1-(difluoromethyl)-1H-pyrazol-4-ol”, is expected to see further landmark achievements in the future. This is due to the increasing use of organofluorine compounds in everyday applications . The development of more environmentally friendly processes for the synthesis of these compounds is also a key area of future research .

properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O/c5-4(6)8-2-3(9)1-7-8/h1-2,4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGHCZUKJTVODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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